Londamocitinib

JAK-STAT signaling Kinase selectivity profiling Inflammatory disease models

Inhaled JAK1 inhibitor engineered for maximal lung retention with 50–100× lower systemic exposure vs oral JAK1 inhibitors. Enables compartmentalized PD studies in asthma/COPD models without systemic JAK inhibition confounds. IC50 0.54 nM (JAK1); >1000-fold selectivity over JAK2. Validated Phase 1/2: FeNO reduction without systemic STAT6 suppression. Superior tool compound for Th1/Th2/Th17 differentiation assays vs itacitinib.

Molecular Formula C28H31F2N7O4S
Molecular Weight 599.7 g/mol
CAS No. 2241039-81-4
Cat. No. B3028566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLondamocitinib
CAS2241039-81-4
Molecular FormulaC28H31F2N7O4S
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F
InChIInChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1
InChIKeyJNUZADQZHYFJGW-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Londamocitinib Procurement Guide: Inhaled JAK1 Inhibitor for Asthma and Respiratory Inflammation Research


Londamocitinib (CAS 2241039-81-4; also known as AZD4604, JAK1-IN-7) is an ATP-competitive, small-molecule Janus kinase 1 (JAK1) inhibitor with a molecular formula of C28H31F2N7O4S and molecular weight of 599.7 g/mol [1]. Unlike most JAK inhibitors developed for oral systemic administration, londamocitinib is specifically engineered for inhaled delivery, designed to maximize lung retention while minimizing systemic exposure [2]. The compound is currently under investigation in Phase 2 clinical trials (NCT06020014, NCT06435273) for moderate-to-severe asthma uncontrolled on medium-to-high dose inhaled corticosteroid/long-acting beta-agonist (ICS-LABA) therapy [3]. Biochemically, londamocitinib exhibits an IC50 of 0.54 nM against JAK1 with >1000-fold selectivity over other JAK family members, positioning it among the most JAK1-selective inhibitors reported in the literature .

Why Inhaled Londamocitinib Cannot Be Replaced by Oral JAK1 Inhibitors in Respiratory Research


Oral JAK1 inhibitors such as upadacitinib, abrocitinib, and itacitinib are developed for systemic absorption and have established utility in dermatologic and rheumatologic indications; however, their pharmacokinetic profiles preclude meaningful lung-targeted delivery without substantial systemic exposure [1]. Londamocitinib's inhaled formulation enables direct pulmonary drug deposition, achieving therapeutically relevant airway concentrations while maintaining systemic exposure approximately 50–100× lower than what would be required for equivalent lung target engagement via oral administration [2]. This differential is critical for respiratory research applications where minimizing systemic JAK inhibition—and the associated class-wide safety signals including hematologic effects and infection risk—is essential for evaluating disease-specific pharmacodynamics in asthma and COPD models [3].

Londamocitinib Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


JAK1 Selectivity: >1000-Fold Window Versus JAK2, JAK3, and TYK2

Londamocitinib demonstrates an IC50 of 0.54 nM against JAK1 in biochemical assays, with reported >1000-fold selectivity over JAK2, JAK3, and TYK2 . In contrast, itacitinib, a commonly used JAK1 probe compound, exhibits an IC50 of 3.2 nM against JAK1 with only 22-fold selectivity over JAK2 (IC50 = 71.6 nM), >600-fold over JAK3, and 256-fold over TYK2 [1]. This represents a selectivity differential exceeding 45-fold for the JAK2 window specifically—a critical distinction, as JAK2 inhibition is associated with erythropoietin and thrombopoietin signaling interference, potentially confounding in vivo inflammatory readouts.

JAK-STAT signaling Kinase selectivity profiling Inflammatory disease models

Cellular Target Engagement: STAT6 Phosphorylation Inhibition in Primary Human Immune Cells

In cellular assays using human primary monocytes, londamocitinib blocks IL-13-induced STAT6 phosphorylation with an IC50 of 28 nM . This cellular potency translates to functional inhibition of Th2 differentiation, with dose-dependent reductions in IL-4, IL-5, and IL-13 production observed . Notably, in the Phase 1 clinical study, twice-daily inhaled dosing of londamocitinib at 1.4 mg and 3 mg produced approximately 50% reductions in mean fractional exhaled nitric oxide (FeNO)—a validated biomarker of type 2 airway inflammation—after only 3 days of treatment, with effects persisting to day 10 [1].

Th2 inflammation Cellular pharmacodynamics Cytokine signaling

Systemic Target Engagement Differential: Lung-Localized Pharmacodynamics with Minimal Peripheral JAK1 Inhibition

In the Phase 1 clinical study, systemic target engagement was assessed via IL-4-induced STAT6 phosphorylation in peripheral CD3+ T cells. Transient, minimal suppression was observed only with the 3 mg inhaled dose; no systemic suppression was detected with the 1.4 mg dose that nevertheless produced robust FeNO reduction [1]. This contrasts sharply with oral JAK1 inhibitors: upadacitinib at clinically approved doses (15 mg and 30 mg oral) achieves systemic exposure associated with measurable suppression of multiple JAK-STAT-dependent pathways, reflected in FDA boxed warnings for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis [2].

Tissue-specific pharmacology Pharmacokinetic-pharmacodynamic modeling Safety margin

Pharmacokinetic Accumulation and Steady-State Exposure Profile

Following inhaled administration, londamocitinib demonstrates rapid absorption with approximately dose-proportional systemic exposure [1]. After twice-daily dosing to steady state, 2- to 4-fold accumulation is observed [1]. This accumulation profile is relevant for designing chronic dosing regimens in preclinical respiratory models. By comparison, itacitinib exhibits non-dose-proportional pharmacokinetics in rodent models, where plasma concentrations and AUC do not increase linearly with dose between 20–80 mg/kg oral administration [2], potentially complicating dose selection and interpretation of exposure-response relationships.

Inhaled drug delivery Pulmonary pharmacokinetics Dose proportionality

Londamocitinib Recommended Research and Industrial Application Scenarios


Preclinical Modeling of Type 2-High Asthma and ICS-Refractory Airway Inflammation

Londamocitinib is optimally deployed in rodent or large-animal models of allergic airway inflammation where evaluation of JAK1-dependent signaling in the lung compartment is required without systemic JAK inhibition confounding the readout. The compound's >1000-fold selectivity over JAK2 and demonstration of FeNO reduction in human asthma patients [1] support its use in chronic ovalbumin or house dust mite challenge models, particularly in studies comparing inhaled versus systemic JAK1 inhibition strategies [2].

Comparative Pharmacology Studies Evaluating Tissue-Specific JAK1 Inhibition

Researchers investigating the differential effects of local versus systemic JAK1 blockade should prioritize londamocitinib as the inhaled comparator arm. The Phase 1 data demonstrating FeNO suppression without systemic STAT6 inhibition at the 1.4 mg dose [1] provides a validated benchmark for achieving compartmentalized pharmacodynamics. This application is particularly relevant for studies examining the therapeutic index of JAK1 inhibition across different routes of administration [2].

Chronic Obstructive Pulmonary Disease (COPD) Macrophage-Driven Inflammation Studies

Emerging evidence from comparative gene expression analyses indicates that londamocitinib produces distinct transcriptional effects in sputum macrophages from asthma and COPD patients compared to other anti-inflammatory agents including AZD6793 and dexamethasone [1]. This differential gene expression signature supports londamocitinib's use in ex vivo human macrophage studies and in vivo COPD models where targeting JAK1-dependent inflammatory gene programs is the primary experimental objective.

In Vitro Th2 and Th17 Differentiation Assays Requiring Clean JAK1 Phenotypes

For investigators conducting T-helper cell differentiation studies, londamocitinib offers a superior tool compound compared to less selective JAK1 inhibitors such as itacitinib. The demonstrated dose-dependent inhibition of Th1, Th2, and Th17 differentiation with quantifiable reductions in lineage-specific cytokines (IL-4, IL-5, IL-13) [1], combined with the >45× greater selectivity window over JAK2 relative to itacitinib [2], reduces the need for additional control experiments to exclude JAK2-dependent effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Londamocitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.